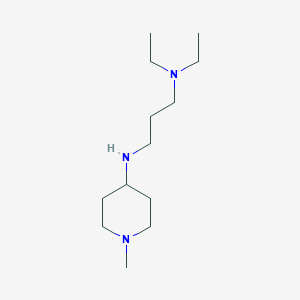

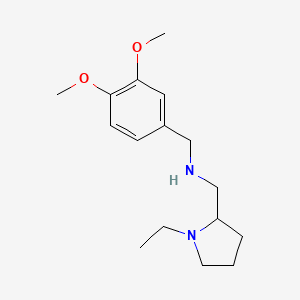

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

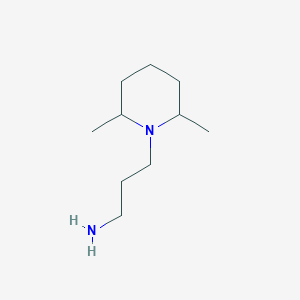

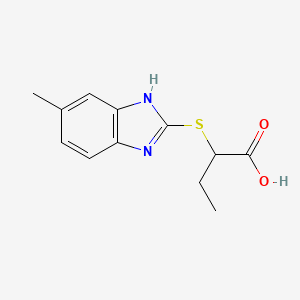

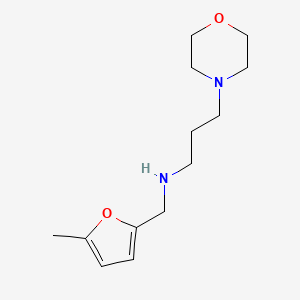

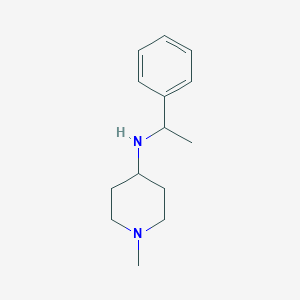

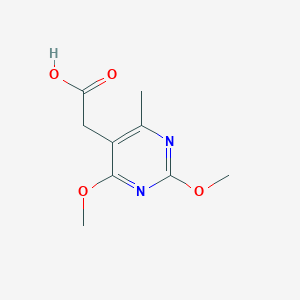

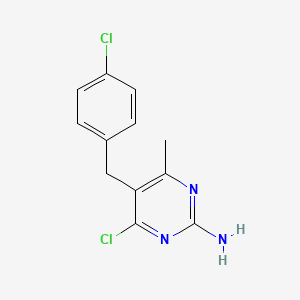

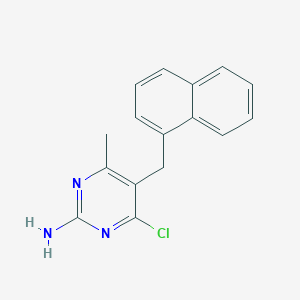

The compound appears to be an amine derivative, which means it contains a nitrogen atom. The “3,4-Dimethoxy-benzyl” part suggests that it has a benzene ring (a hexagonal ring of carbon atoms) with two methoxy groups (OCH3) attached at the 3rd and 4th positions. The “1-ethyl-pyrrolidin-2-ylmethyl” part indicates that it has a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms) with an ethyl group (CH2CH3) at the 1st position and a methyl group (CH3) at the 2nd position.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the attachment of the benzyl group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups.Chemical Reactions Analysis

As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions. The benzene ring could undergo electrophilic aromatic substitution, and the ether groups could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Amines generally have higher boiling points than similar-sized molecules due to hydrogen bonding. The presence of the benzene ring might make the compound relatively stable, while the ether groups could potentially make it more reactive.Scientific Research Applications

Catalytic Applications

- Palladacycles Design and Catalysis : Schiff bases containing indole cores, synthesized through the condensation of benzyl amine and other compounds, have been utilized to create palladacycles. These complexes, including benzyl-(1-pyridin-2-ylmethyl-1H-indol-3-ylmethylene)amine, function as efficient catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Synthesis of Derivatives

- Synthesis of Tetrahydropyrido Derivatives : Research includes the synthesis of 7-arylmethyl-substituted derivatives of 2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, demonstrating the potential for creating complex structures using benzyl and pyrrolidine components (Kuznetsov & Chapyshev, 2007).

Preparation of Disubstituted Pyrrolidin-2-ones

- Preparation of Pyrrolidin-2-ones : A study outlines the synthesis of 1,5-disubstituted pyrrolidin-2-ones, highlighting the diverse applications of pyrrolidine derivatives in chemical synthesis (Katritzky et al., 2000).

Reductive Amination Applications

- Reductive Amination to Form Pyrrolidinones : The reductive amination of levulinic acid with primary amines, including benzyl amines, to synthesize pyrrolidinones, is an important process in creating pharmaceutical intermediates and surfactants (Xu et al., 2017).

Metal Complex Synthesis

- Synthesis of Metal Complexes : Research has focused on the creation of metal complexes, such as scandium, yttrium, and lanthanum benzyl complexes with pyrrolidin-ethyl-amido ligands. These complexes have applications in catalysis, including Z-selective dimerization of phenylacetylenes (Ge et al., 2009).

Applications in C-H Functionalization

- C-H Functionalization in Cyclic Amines : Studies have explored the functionalization of cyclic amines such as pyrrolidine with α,β-unsaturated carbonyl compounds. This process is vital in the synthesis of pyrrolines and pyrrolidines (Kang et al., 2015).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its reactivity, its potential uses as a drug or chemical intermediate, and its environmental impact.

properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-4-18-9-5-6-14(18)12-17-11-13-7-8-15(19-2)16(10-13)20-3/h7-8,10,14,17H,4-6,9,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXMCNKCFRLGIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)

![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)